molecular formula C17H18F2N2O2 B6977497 2-(2-fluorophenyl)-N-[(1R)-1-(5-fluoropyridin-2-yl)ethyl]-2-methoxypropanamide

2-(2-fluorophenyl)-N-[(1R)-1-(5-fluoropyridin-2-yl)ethyl]-2-methoxypropanamide

Cat. No.: B6977497
M. Wt: 320.33 g/mol
InChI Key: UYZABVMMMUFGTG-VCQTYVLVSA-N
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Description

2-(2-fluorophenyl)-N-[(1R)-1-(5-fluoropyridin-2-yl)ethyl]-2-methoxypropanamide is a synthetic organic compound characterized by the presence of fluorine atoms on both the phenyl and pyridinyl rings

Properties

IUPAC Name

2-(2-fluorophenyl)-N-[(1R)-1-(5-fluoropyridin-2-yl)ethyl]-2-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O2/c1-11(15-9-8-12(18)10-20-15)21-16(22)17(2,23-3)13-6-4-5-7-14(13)19/h4-11H,1-3H3,(H,21,22)/t11-,17?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZABVMMMUFGTG-VCQTYVLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)NC(=O)C(C)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)F)NC(=O)C(C)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-[(1R)-1-(5-fluoropyridin-2-yl)ethyl]-2-methoxypropanamide typically involves multi-step organic reactions. One common approach is to start with the fluorination of a phenyl ring, followed by the introduction of a pyridinyl group. The final step involves the formation of the amide bond under controlled conditions, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-[(1R)-1-(5-fluoropyridin-2-yl)ethyl]-2-methoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenyl)-N-[(1R)-1-(5-fluoropyridin-2-yl)ethyl]-2-methoxypropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-[(1R)-1-(5-fluoropyridin-2-yl)ethyl]-2-methoxypropanamide involves its interaction with specific molecular targets. The fluorine atoms on the phenyl and pyridinyl rings can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenyl)pyridine: Shares the fluorinated phenyl and pyridinyl structure but lacks the amide and methoxy groups.

    N-(2-fluorophenyl)-2-methoxyacetamide: Contains a similar amide linkage but differs in the positioning of the fluorine and methoxy groups.

Uniqueness

The unique combination of fluorinated phenyl and pyridinyl rings, along with the methoxy and amide functionalities, distinguishes 2-(2-fluorophenyl)-N-[(1R)-1-(5-fluoropyridin-2-yl)ethyl]-2-methoxypropanamide from other compounds

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